N-cyclopentyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-14-10-18(24)19(26-13-15-6-2-5-9-17(15)21)11-23(14)12-20(25)22-16-7-3-4-8-16/h2,5-6,9-11,16H,3-4,7-8,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNDTMKGGDESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2CCCC2)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyridinone Core
Halogenated Benzyloxy Substituents
- Compound 12b (): 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde shares the 2-fluorobenzyloxy motif but lacks the pyridinone core. Its synthesis (48.8% yield) demonstrates feasibility for introducing fluorine at the ortho position .
- Compound 24d (): Features a 3-(benzyloxy)-2-methylpyridinone core. The absence of fluorine may reduce metabolic stability compared to the target compound .
Methyl Substitution at Position 2
- The 2-methyl group in the target compound is conserved in analogs like 24d and 24e (), suggesting its role in stabilizing the pyridinone tautomer or modulating steric interactions .
Acetamide Side Chain Modifications
Cyclopentyl vs. Cyclohexyl and Furan Groups
- N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () : A cyclohexyl group increases steric bulk, which may hinder membrane permeability. This compound is a white solid with a melting point of 150–152°C, indicating high crystallinity .
- 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide () : The furan-2-ylmethyl substituent introduces aromaticity and polarity, which could affect solubility and metabolic oxidation .
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (estimated ~400–450 g/mol) is comparable to 24d (~500–550 g/mol, ) but lower than Compound 23 (, ~693 g/mol due to DMSO solvation) .
- The 2-fluorobenzyloxy group likely increases logP compared to non-fluorinated analogs, enhancing membrane permeability but risking solubility challenges.
Tabular Comparison of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
